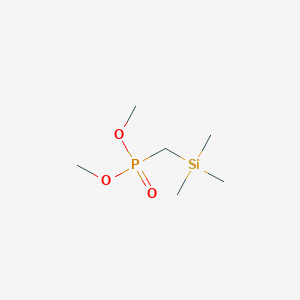
Dimethyl trimethylsilylmethylphosphonate
概要
説明
Dimethyl trimethylsilylmethylphosphonate is an organophosphorus compound with the chemical formula (CH₃)₃SiCH₂P(O)(OCH₃)₂. It is a colorless liquid primarily used in various chemical reactions and industrial applications. This compound is known for its unique properties, including its ability to participate in Wittig-type reactions and its role as a reactant in the synthesis of various organophosphorus compounds .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl trimethylsilylmethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of chlorotrimethylsilane with dimethyl methylphosphonate. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl methylphosphonates. This method is favored due to its convenience, high yields, and mild reaction conditions. Microwave irradiation can be used to accelerate the BTMS silyldealkylation process, further enhancing the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis and other advanced techniques ensures high yield and purity, making the compound suitable for various industrial applications .
化学反応の分析
Types of Reactions
Dimethyl trimethylsilylmethylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can yield different organophosphorus compounds.
Substitution: The compound can participate in substitution reactions, leading to the formation of new phosphonate esters.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bromotrimethylsilane, chlorotrimethylsilane, and various carbonyl compounds. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile, dioxane, and dimethylformamide .
Major Products Formed
Major products formed from reactions involving this compound include terminal olefins, dimethyl methylphosphonate, methyl trimethylsilyl methylphosphonate, and dimethyl trimethylsilyl phosphate. These products are often obtained through Wittig-type reactions and other organophosphorus chemistry processes .
科学的研究の応用
Dimethyl trimethylsilylmethylphosphonate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dimethyl trimethylsilylmethylphosphonate involves the formation of phosphorus ylides via 1,3-silyl migration. This process allows the compound to participate in Wittig-type reactions, leading to the formation of terminal olefins and other products. The molecular targets and pathways involved in these reactions include carbonyl compounds and various organophosphorus intermediates .
類似化合物との比較
Dimethyl trimethylsilylmethylphosphonate can be compared with other similar compounds, such as:
Dimethyl methylphosphonate: This compound is used as a flame retardant and has a similar chemical structure but lacks the trimethylsilyl group.
Methyl trimethylsilyl methylphosphonate: This compound is another derivative of this compound and is used in similar chemical reactions.
Dimethyl trimethylsilyl phosphate: This compound is formed as a byproduct in reactions involving this compound and has unique properties and applications.
The uniqueness of this compound lies in its ability to undergo 1,3-silyl migration and participate in Wittig-type reactions, making it a valuable compound in organophosphorus chemistry .
特性
IUPAC Name |
dimethoxyphosphorylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFBIHXALNDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401762 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13433-42-6 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


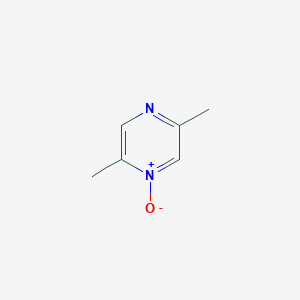
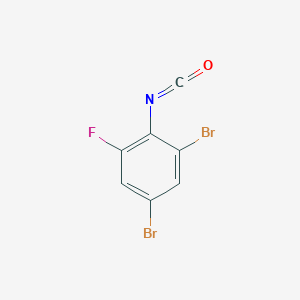
![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)
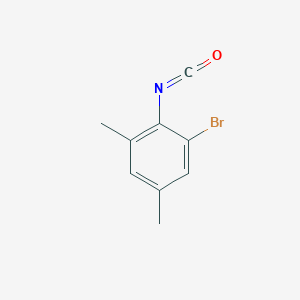
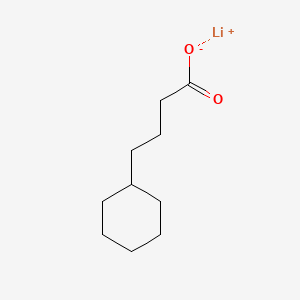
![N-[(Diphenylphosphinyl)methyl]-N-methylaniline](/img/structure/B1598531.png)
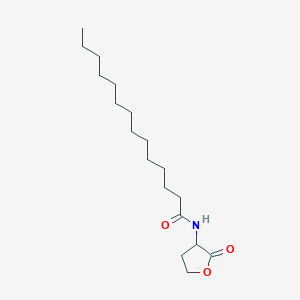
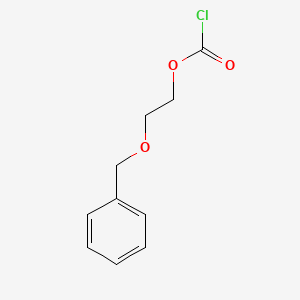
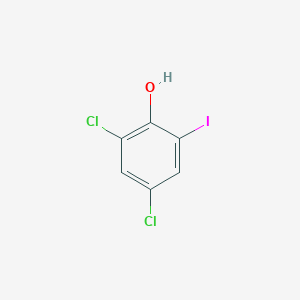
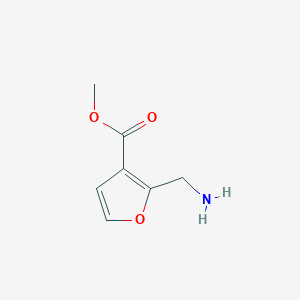
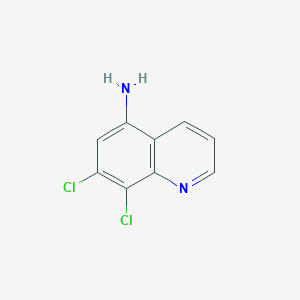


![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)
